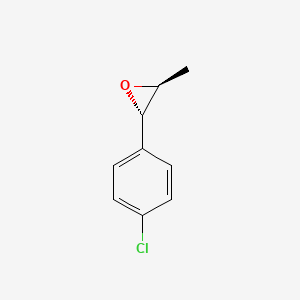

![molecular formula C19H13F2NOS2 B2409553 N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide CAS No. 477887-20-0](/img/structure/B2409553.png)

N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide” is a novel small molecule derivative of salicylanilide . It has been studied for its potential anticancer activities in vitro .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, amidine-based catalysts have been used to achieve high enantioselectivities and yields in a reagent-free catalytic transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction methods . In these compounds, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° .

Scientific Research Applications

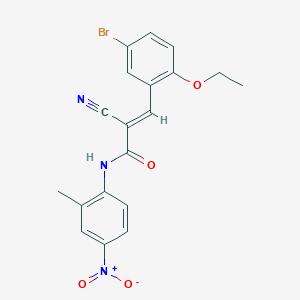

Synthesis and Optical Properties

N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a compound related to the class of 4H-thieno[3,2-c]chromenes. Research by Bogza et al. (2018) on similar compounds has demonstrated that they can be synthesized with moderate to high fluorescence quantum yields, suggesting potential applications as fluorescent markers or dyes in scientific research. These compounds exhibit a range of optical properties, making them candidates for use in materials science, particularly as invisible ink dyes (Bogza et al., 2018).

Chemical Synthesis and Derivatives

El-Meligie et al. (2020) explored the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which are structurally related to this compound. Their work demonstrates the versatility of thiophene derivatives in synthesizing a variety of structurally diverse compounds, which could be relevant in the development of new materials or pharmaceuticals (El-Meligie et al., 2020).

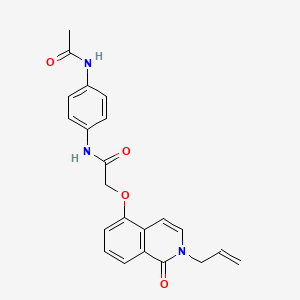

Biological Activity and Applications

In the realm of biological sciences, compounds related to this compound have been investigated for their potential biological activities. For instance, Chambhare et al. (2003) synthesized derivatives with significant antibacterial and antimycobacterial activities, suggesting possible applications in the development of new antimicrobial agents (Chambhare et al., 2003).

Material Science and Engineering

The compound's structural class has applications in materials science as well. For example, research on thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-c]isoquinolin-5-ones, which are structurally similar, has shown potential in the development of new materials with unique electrical, optical, or mechanical properties, useful in various engineering applications (Shinkwin et al., 1999).

Mechanism of Action

Target of Action

A similar compound has been found to target mammalian target of rapamycin (mtor), epidermal growth factor receptor (egfr), inducible nitric oxide synthase (inos), mitogen-activated protein 2 kinase 1 (map2k1), fibroblast growth factor receptor (fgfr), and transforming growth factor-β1 (tgfb1) . These proteins play crucial roles in cell growth, proliferation, differentiation, and survival .

Mode of Action

This can result in altered cell signaling, which can affect various cellular processes .

Biochemical Pathways

The compound potentially affects pathways associated with its targets. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in pathways related to cell growth, proliferation, differentiation, and survival . Alterations in these pathways can have downstream effects on cellular functions .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent changes in cellular processes. For example, if the compound inhibits its targets, it could slow down or stop certain cellular processes, potentially leading to effects such as reduced cell growth or induced cell death .

Future Directions

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2NOS2/c1-10-2-5-16-13(6-10)18-11(9-24-16)7-17(25-18)19(23)22-15-4-3-12(20)8-14(15)21/h2-8H,9H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHUGNJQLLHEKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)

![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)

![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)

![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)